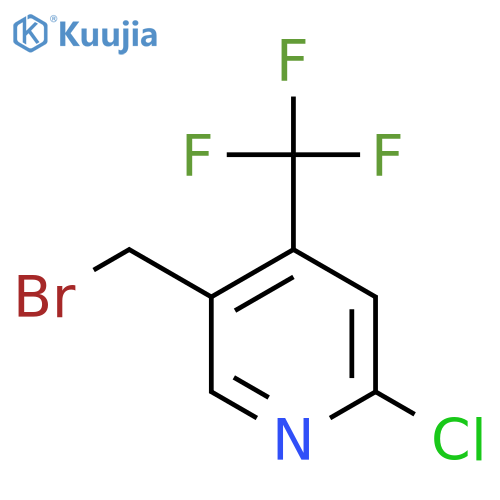Cas no 1804847-39-9 (5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine)

1804847-39-9 structure
商品名:5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
CAS番号:1804847-39-9
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4803095
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
- 5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H4BrClF3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2
- InChIKey: FKXZZZSOYVUKCX-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=NC(=CC=1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012064-250mg |
5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine |
1804847-39-9 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029012064-1g |
5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine |
1804847-39-9 | 95% | 1g |
$2,808.15 | 2022-04-01 |
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
1804847-39-9 (5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
